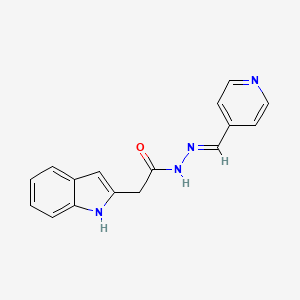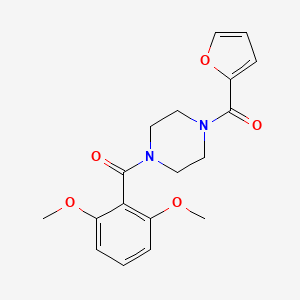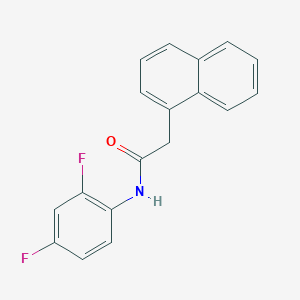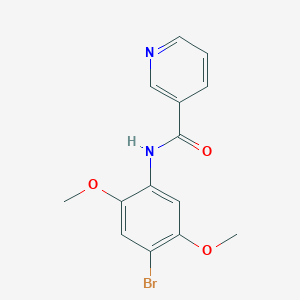
2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide is a compound that has been studied for various chemical reactions and properties. Its structure and reactivity have been explored in different contexts, often in the pursuit of novel compounds with potential applications.
Synthesis Analysis
The synthesis of compounds related to this compound involves several methods. One approach involves the reaction of indole derivatives with acetic anhydride under specific conditions (Baradarani et al., 1985). Another study describes the condensation of acids or their derivatives with aminopyridine (Menciu et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of certain indole-pyridine derived hydrazides has been characterized spectrophotometrically (Abubakar et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives include nucleophilic additions and cyclising reactions. These reactions often lead to the formation of complex structures with interesting properties (Baradarani et al., 1985).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of similar compounds have been reported. For example, certain hydrazone ligands and their metal complexes exhibit specific melting points and solubility characteristics (Abubakar et al., 2019).
Chemical Properties Analysis
The chemical properties of these compounds can be quite varied, depending on the specific substituents and reaction conditions used in their synthesis. Studies have explored properties like antioxidant activities and DNA-binding capabilities of related compounds (Hao et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
The compound has been studied for its potential application in treating tuberculosis. Velezheva et al. (2016) synthesized a series of novel hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine nuclei, showing significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, including INH-sensitive and INH-resistant strains. This suggests a promising avenue for developing new antituberculosis agents based on the indole-pyridine hybrid structure (Velezheva et al., 2016).
Antimicrobial Evaluation
Another area of application is in the development of antimicrobial agents. Mahmoud et al. (2017) utilized a derivative of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide as a key intermediate for synthesizing novel compounds with potential antimicrobial activity. The synthesized compounds were evaluated and showed antimicrobial properties, indicating the versatility of this compound as a precursor in synthesizing antimicrobial agents (Mahmoud et al., 2017).
Antiallergic Agents
Furthermore, the compound's derivatives have been explored for their antiallergic properties. Menciu et al. (1999) prepared a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, searching for novel antiallergic compounds. Their research led to the identification of compounds significantly more potent than existing antiallergic drugs, indicating the potential of this compound derivatives in antiallergic therapy (Menciu et al., 1999).
Cancer Treatment
Another significant application of this compound is in cancer treatment. Abdel-Magid (2017) disclosed novel 3-(indol-3-yl)pyridine derivatives, including derivatives of this compound, as TDO2 inhibitors. These compounds may be useful for the treatment and prevention of cancer, highlighting the potential of this compound in developing new oncological therapies (Abdel-Magid, 2017).
Eigenschaften
IUPAC Name |
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(20-18-11-12-5-7-17-8-6-12)10-14-9-13-3-1-2-4-15(13)19-14/h1-9,11,19H,10H2,(H,20,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKRXSLZLXYER-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)
![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)
![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)



![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)

![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)